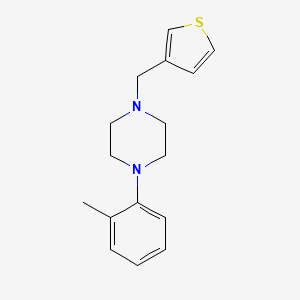![molecular formula C21H21N3O3S B5063159 2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B5063159.png)
2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide, commonly known as THIP, is a chemical compound that belongs to the class of GABA(A) receptor agonists. THIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
THIP acts as a GABA(A) receptor agonist and enhances the inhibitory neurotransmission mediated by GABA in the brain. THIP binds to the GABA(A) receptor at a different site than benzodiazepines and barbiturates, which are also GABA(A) receptor agonists.
Biochemical and Physiological Effects:
THIP has been shown to increase the activity of GABAergic neurons in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in seizure activity. THIP has also been shown to have anxiolytic and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THIP has several advantages for lab experiments, including its high potency and selectivity for the GABA(A) receptor. However, THIP has a short half-life and can be rapidly metabolized, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of THIP. One area of research is the development of more potent and selective GABA(A) receptor agonists based on the structure of THIP. Another area of research is the investigation of the potential therapeutic applications of THIP in other neurological and psychiatric disorders. Additionally, the development of novel drug delivery systems for THIP could improve its effectiveness in vivo.
In conclusion, THIP has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanism of action and to develop more effective drug delivery systems for THIP.
Métodos De Síntesis
THIP can be synthesized by reacting 2-(2-thienyl)acetaldehyde with N-(1-pyrrolidinyl)acetylindole in the presence of sodium borohydride. The resulting product is then acetylated with acetic anhydride to obtain THIP.
Aplicaciones Científicas De Investigación
THIP has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and schizophrenia. THIP has also been shown to have antinociceptive and anti-inflammatory effects.
Propiedades
IUPAC Name |
2-[3-(2-oxo-2-pyrrolidin-1-ylacetyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(22-12-15-6-5-11-28-15)14-24-13-17(16-7-1-2-8-18(16)24)20(26)21(27)23-9-3-4-10-23/h1-2,5-8,11,13H,3-4,9-10,12,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQNIYCMYCECOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[oxo(pyrrolidin-1-yl)acetyl]-1H-indol-1-yl}-N-(thiophen-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5063079.png)
![1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5063087.png)
![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 2-furoate](/img/structure/B5063096.png)

![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5063110.png)
![2-{[5-(2-tert-butylphenoxy)pentyl]amino}ethanol](/img/structure/B5063124.png)
![4-(2-fluorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5063130.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)
![2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B5063152.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B5063154.png)
![ethyl 4,5-dimethyl-2-({[3-methyl-2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B5063160.png)

![1-[2-(1,3-benzodioxol-5-ylamino)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5063168.png)